molecular formula C18H9F3O4 B5910598 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B5910598
M. Wt: 346.3 g/mol
InChI Key: YDSWAGLKOZSNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as flavokawain A, is a natural compound found in the roots of the kava plant (Piper methysticum). It has been extensively researched for its potential therapeutic properties and is known to possess a wide range of biological activities.

Scientific Research Applications

Flavokawain A has been extensively researched for its potential therapeutic properties. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, anti-oxidant, and neuroprotective properties. Flavokawain A has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been found to possess anti-inflammatory properties and can reduce inflammation in various tissues.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and inflammation. Flavokawain A has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
Flavokawain A has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Flavokawain A has also been found to possess anti-oxidant properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Flavokawain A has several advantages for lab experiments. It is a natural compound found in the kava plant, which makes it easily accessible for research purposes. It also possesses a wide range of biological activities, which makes it a versatile compound for various research applications. However, there are also limitations to using 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A in lab experiments. The compound is not very stable and can degrade quickly, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research on 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A. One area of research is the development of this compound A derivatives with improved stability and bioavailability. Another area of research is the investigation of this compound A's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound A and its interactions with other compounds and signaling pathways in the body.
In conclusion, this compound A is a natural compound found in the kava plant that possesses a wide range of biological activities. It has been extensively researched for its potential therapeutic properties and has shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound A and its potential as a therapeutic agent.

Synthesis Methods

Flavokawain A can be synthesized through various methods, including extraction from the kava plant, chemical synthesis, and microbial synthesis. The most common method of synthesis is through the extraction of 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A from the kava plant. The roots of the kava plant are harvested, dried, and crushed to obtain a powder, which is then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques to obtain pure this compound A.

properties

IUPAC Name

3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3O4/c19-18(20,21)17-15(14-7-9-3-1-2-4-12(9)24-14)16(23)11-6-5-10(22)8-13(11)25-17/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSWAGLKOZSNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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